molecular formula C13H17BN2O2S B14852819 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester

2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester

Cat. No.: B14852819
M. Wt: 276.2 g/mol
InChI Key: CPWNGXXCUJKMLA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate, and solvents such as ethanol or water . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Aminobenzo[D]thiazol-4-ylboronic acid pinacol ester primarily involves its role as a boronic acid ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium complexes, followed by reductive elimination to form the desired carbon-carbon bond . The thiazole ring can also participate in various interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H17BN2O2S

Molecular Weight

276.2 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C13H17BN2O2S/c1-12(2)13(3,4)18-14(17-12)8-6-5-7-9-10(8)16-11(15)19-9/h5-7H,1-4H3,(H2,15,16)

InChI Key

CPWNGXXCUJKMLA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC(=N3)N

Origin of Product

United States

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